molecular formula C12H16ClNO2 B2944649 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide CAS No. 1348603-30-4

2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide

Cat. No.: B2944649
CAS No.: 1348603-30-4
M. Wt: 241.72
InChI Key: YOLGYRYGOJSPIX-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a propyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide typically involves the reaction of 2-chloroacetyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(4-methoxyphenyl)-N-propylacetamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide involves its interaction with specific molecular targets. The chloro group and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-8-14(12(15)9-13)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLGYRYGOJSPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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